Chemical structure of 3-oxotirucalla-8,24-dien-21-oic acid
Chemical structure of 3-oxotirucalla-8,24-dien-21-oic acid
Structural Elucidation, Isolation Protocols, and Pharmacophore Analysis[1]
Part 1: Chemical Identity & Structural Logic[1]
Common Name: Isomasticadienonic Acid IUPAC Name: 3-oxotirucalla-8,24-dien-21-oic acid Chemical Formula: C₃₀H₄₆O₃ Molecular Weight: 454.7 g/mol CAS Registry Number: 78213-75-3 (Specific to Isomasticadienonic acid)[1]
The Tirucallane Scaffold
The compound belongs to the tirucallane class of triterpenoids, which are tetracyclic compounds structurally related to steroids but distinct in their stereochemistry at C-20.[1] Unlike the euphane series (20R), tirucallane derivatives typically possess a 20S configuration.[1]
The core structure consists of a gonane nucleus (four fused rings: A, B, C, and D) with a side chain at C-17.[1] The defining features of this specific molecule are:
-
C-3 Ketone: Oxidation at the third carbon (3-oxo), distinguishing it from its alcohol precursor (isomasticadienolic acid).[1]
-
Δ8,24 Diene System:
-
C-21 Carboxylic Acid: An acidic moiety on the side chain, conferring amphiphilic properties and serving as a key handle for protein-ligand interactions (e.g., 11β-HSD1 inhibition).[1]
Part 2: Spectroscopic Characterization (Self-Validating System)[1]
To validate the identity of 3-oxotirucalla-8,24-dien-21-oic acid and distinguish it from its Δ7 isomer (Masticadienonic acid), researchers must rely on specific NMR signatures.[1] The absence of a vinylic proton in the ring system is the primary diagnostic tool.[1]
Diagnostic NMR Data (CDCl₃)
| Position | ¹³C Shift (δ ppm) | ¹H Shift (δ ppm) | Structural Logic & Validation |
| C-3 | ~216.0 - 217.0 | — | Diagnostic: Carbonyl carbon.[1] Confirms oxidation from alcohol (which would appear at ~78 ppm).[1] |
| C-8 | ~133.0 - 135.0 | — | Critical Distinction: Tetrasubstituted quaternary carbon.[1] |
| C-9 | ~133.0 - 135.0 | — | Critical Distinction: Tetrasubstituted quaternary carbon.[1] Note: The Δ7 isomer would show a methine signal here.[1] |
| C-7 | ~28.0 - 30.0 | Multiplet | Saturated methylene.[1] In the Δ7 isomer, this would be a vinylic CH (~5.3 ppm).[1] |
| C-21 | ~180.0 - 182.0 | ~10.0 - 12.0 (br) | Carboxylic acid carbonyl.[1] Confirms the "21-oic acid" designation.[1][2][3][4] |
| C-24 | ~124.0 - 125.0 | ~5.10 (t) | Vinylic proton of the side chain.[1] Confirms the Δ24 unsaturation.[1] |
Validation Protocol:
-
Run ¹H NMR: Look for the region between 5.0–6.0 ppm.[1]
-
Run ¹³C DEPT-135:
-
C-8 and C-9 will disappear (quaternary), confirming the tetrasubstituted nature of the double bond.[1]
-
Part 3: Isolation & Purification Protocol
This protocol is designed to isolate the acidic triterpene fraction from Pistacia lentiscus (Chios Mastic Gum), where this compound is a major constituent.[1][5]
Reagents Required:
-
Diethyl Ether (Et₂O)[1]
-
5% Aqueous Na₂CO₃ (Sodium Carbonate)[1]
-
1M HCl (Hydrochloric Acid)[1]
-
Anhydrous Na₂SO₄ (Sodium Sulfate)[1]
Workflow Logic: The separation relies on the acidity of the C-21 carboxylic acid.[1] Neutral triterpenes (alcohols/ketones without acid groups) will remain in the organic phase, while the target acid moves to the aqueous alkaline phase.[1]
Step-by-Step Methodology
-
Solubilization: Dissolve 10g of crude Mastic gum in 200mL of Diethyl Ether. Filter to remove the insoluble polymer (poly-β-myrcene).[1]
-
Alkaline Extraction (Partitioning):
-
Acidification:
-
Re-extraction:
-
Extract the acidified aqueous mixture with fresh Diethyl Ether (3 x 100mL).
-
-
Drying & Concentration:
-
Final Purification:
Visualization: Isolation Workflow
Figure 1: Acid-Base fractionation workflow for the enrichment of acidic triterpenes from Pistacia lentiscus.[1]
Part 4: Biological Implications & SAR[1]
Recent research highlights 3-oxotirucalla-8,24-dien-21-oic acid as a selective inhibitor of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) .[1] This enzyme converts inactive cortisone to active cortisol.[1][7] Inhibition of 11β-HSD1 is a therapeutic target for Type 2 Diabetes and Metabolic Syndrome.[1]
Structure-Activity Relationship (SAR)[1]
-
Hydrophobic Scaffold: The tetracyclic tirucallane skeleton occupies the hydrophobic pocket of the enzyme.[1]
-
C-3 Ketone: Acts as a hydrogen bond acceptor.[1]
-
C-21 Carboxyl Group: Critical for electrostatic interaction or hydrogen bonding with residues (e.g., Leu217 or the cofactor NADPH) within the active site.[1]
-
Selectivity: The Δ8 isomer (Isomasticadienonic) shows distinct binding kinetics compared to the Δ7 isomer, often exhibiting higher selectivity against 11β-HSD2 (which prevents cortisol-induced hypertension).[1]
Visualization: Mechanism of Action
Figure 2: Pharmacological inhibition of 11β-HSD1 by Isomasticadienonic acid and subsequent metabolic effects.[1][6]
Part 5: References
-
Parasuraman, S., et al. (2021).[1] "Development, Validation and Application of a UHPLC‑MS Method for the Quantification of Chios Mastic Gum Triterpenoids in Human Plasma." Planta Medica.
-
Vuorinen, A., et al. (2015).[1] "Pistacia lentiscus Oleoresin: Virtual Screening and Identification of Masticadienonic and Isomasticadienonic Acids as Inhibitors of 11β-Hydroxysteroid Dehydrogenase 1." Planta Medica.
-
Yousuf, S., et al. (2011).[1][8][9] "3α-Hydroxytirucalla-8,24-dien-21-oic acid."[1][2][8] Acta Crystallographica Section E. (Provides crystallographic data for the alcohol precursor, validating the scaffold).
-
PubChem. "3-Oxotirucalla-7,24-dien-21-oic acid (Compound Summary)." (Note: PubChem often groups isomers; verify specific CAS for 8,24-diene).[1]
Sources
- 1. 3-Oxotirucalla-7,24-Dien-21-Oic Acid | C30H46O3 | CID 158100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3α-Hydroxytirucalla-8,24-dien-21-oic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-oxo-tirucall-8,24-dien-21-oic acid [chemicalbook.com]
- 4. 3α-Hy-droxy-tirucalla-8,24-dien-21-oic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A cocrystal of 3α-hydroxytirucalla-8,24-dien-21-oic acid and 3β-fluorotirucalla-7,24-dien-21-oic acid (0.897:0.103) - PMC [pmc.ncbi.nlm.nih.gov]
